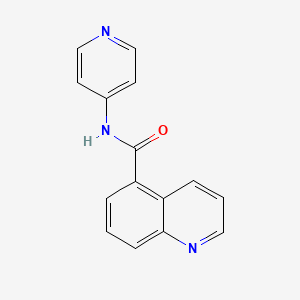
N-pyridin-4-ylquinoline-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-pyridin-4-ylquinoline-5-carboxamide, also known as PQA, is a chemical compound that has been found to have potential use in scientific research. It is a small molecule that has been studied for its ability to inhibit certain enzymes and proteins, which could have implications for the treatment of various diseases. In
Mecanismo De Acción
The mechanism of action of N-pyridin-4-ylquinoline-5-carboxamide involves its ability to bind to specific enzymes and proteins, inhibiting their activity. It has been found to inhibit several kinases, including JAK2, which is involved in the development of certain cancers. N-pyridin-4-ylquinoline-5-carboxamide has also been found to inhibit the activity of the protein NLRP3, which is involved in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-pyridin-4-ylquinoline-5-carboxamide are still being studied, but it has been found to have a range of effects on cells and tissues. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-pyridin-4-ylquinoline-5-carboxamide has also been found to reduce inflammation and oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-pyridin-4-ylquinoline-5-carboxamide in lab experiments is that it is a small molecule that can be easily synthesized and purified. It has also been found to have a high level of specificity for certain enzymes and proteins, which could make it a useful tool for studying their function. However, one limitation of using N-pyridin-4-ylquinoline-5-carboxamide is that it may not be effective in all types of cells or tissues, and its effects may be influenced by other factors in the cellular environment.
Direcciones Futuras
There are several future directions for research on N-pyridin-4-ylquinoline-5-carboxamide. One area of interest is its potential use in the treatment of cancer, particularly in combination with other drugs or therapies. N-pyridin-4-ylquinoline-5-carboxamide has also been studied for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Further research is needed to fully understand the mechanism of action of N-pyridin-4-ylquinoline-5-carboxamide and its potential applications in scientific research and medicine.
In conclusion, N-pyridin-4-ylquinoline-5-carboxamide, or N-pyridin-4-ylquinoline-5-carboxamide, is a small molecule that has potential use in scientific research. It has been studied for its ability to inhibit certain enzymes and proteins, which could have implications for the treatment of various diseases. The synthesis method of N-pyridin-4-ylquinoline-5-carboxamide involves several chemical reactions, and its mechanism of action involves its ability to bind to specific enzymes and proteins. N-pyridin-4-ylquinoline-5-carboxamide has been found to have a range of biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for research on N-pyridin-4-ylquinoline-5-carboxamide, including its potential use in the treatment of cancer and neurodegenerative disorders.
Métodos De Síntesis
The synthesis of N-pyridin-4-ylquinoline-5-carboxamide involves a series of chemical reactions that start with the compound 4-chloropyridine. This compound is reacted with 2-aminoquinoline to form a new compound, which is then reacted with a carboxylic acid to produce N-pyridin-4-ylquinoline-5-carboxamide. The process involves several steps and requires careful monitoring to ensure the purity and quality of the final product.
Aplicaciones Científicas De Investigación
N-pyridin-4-ylquinoline-5-carboxamide has been studied for its potential use in scientific research, particularly in the field of drug discovery. It has been found to inhibit several enzymes and proteins that are involved in various disease processes, including cancer, inflammation, and neurodegenerative disorders. N-pyridin-4-ylquinoline-5-carboxamide has also been studied for its potential use in the treatment of bacterial and viral infections.
Propiedades
IUPAC Name |
N-pyridin-4-ylquinoline-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-15(18-11-6-9-16-10-7-11)13-3-1-5-14-12(13)4-2-8-17-14/h1-10H,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZUHWRDVTZVRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-pyridin-4-ylquinoline-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7476913.png)
![N-ethyl-N-naphthalen-1-yl-2-[3-(tetrazol-1-yl)phenoxy]acetamide](/img/structure/B7476922.png)
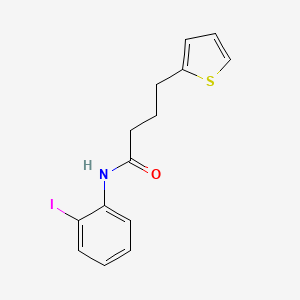
![4-[3-(Methoxymethyl)benzoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7476931.png)
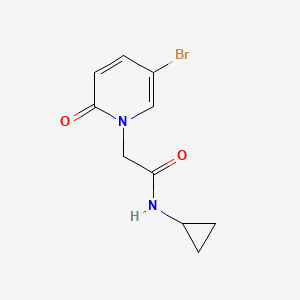
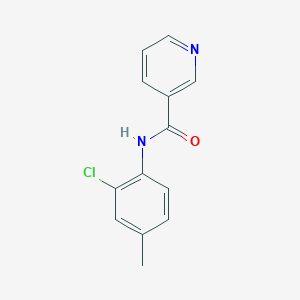
![4-[[2-(4-Oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B7476956.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-(dimethylsulfamoyl)benzamide](/img/structure/B7476957.png)
![N-(2,3-dihydro-1H-inden-5-yl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7476962.png)
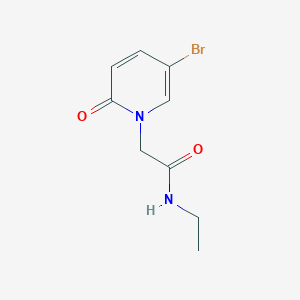
![4-[[1-(4-Chlorophenyl)tetrazol-5-yl]sulfanylmethyl]-7-methylchromen-2-one](/img/structure/B7476983.png)
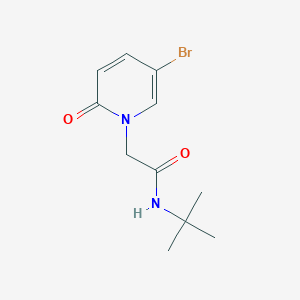
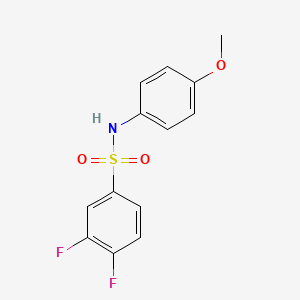
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-piperidin-1-ylsulfonylbenzamide](/img/structure/B7477000.png)